N-(1,2,4-thiadiazol-5-yl)acetamide

Description

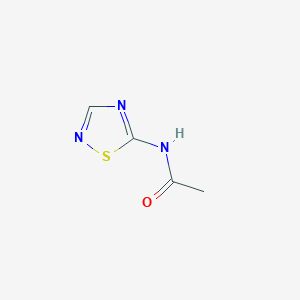

N-(1,2,4-Thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 5-position with an acetamide group. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which exhibit antimicrobial, anticancer, and kinase-modulating properties .

For example, 1,2,4-thiadiazole-containing compounds are frequently explored as kinase inhibitors or activators (e.g., c-Abl kinase activators in ) and antimicrobial agents .

Properties

Molecular Formula |

C4H5N3OS |

|---|---|

Molecular Weight |

143.17 g/mol |

IUPAC Name |

N-(1,2,4-thiadiazol-5-yl)acetamide |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)7-4-5-2-6-9-4/h2H,1H3,(H,5,6,7,8) |

InChI Key |

CGMBETZVVBUEIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=NS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,2,4-thiadiazol-5-yl)acetamide can be synthesized through various methods. One common method involves the reaction of thiourea derivatives with carbon disulfide in the presence of sodium hydroxide. This reaction produces thiadiazole derivatives, which can then be acetylated using chloroacetyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential use as therapeutic agents.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability

Mechanism of Action

The mechanism of action of N-(1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and pH regulation. This inhibition can lead to decreased secretion of aqueous humor in the eye, making it useful in the treatment of glaucoma . Additionally, its ability to disrupt DNA replication makes it a potential anticancer agent .

Comparison with Similar Compounds

B. 1,2,4-Thiadiazole Derivatives

- 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (): The cyano and dichlorophenyl substituents enhance lipophilicity and electronic withdrawal, likely improving kinase-binding affinity. This contrasts with the simpler N-(1,2,4-thiadiazol-5-yl)acetamide, which lacks such modifications.

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): The fused triazolo-thiadiazole system increases molecular complexity, contributing to nanomolar-range IC50 values (42±1 nM against CDK5/p25) .

2.2. Functional Analogues with Heterocyclic Cores

A. Thiazole-Triazole-Acetamide Hybrids

Compounds like N-(2-phenyl-1,3-thiazol-5-yl)acetamide () replace the thiadiazole with a thiazole ring. Key distinctions:

- Substituent Diversity : Fluorophenyl, bromophenyl, or methoxyphenyl groups (e.g., 9b–9e in ) modulate steric and electronic profiles, enhancing selectivity for enzymes like α-glucosidase .

B. Triazolo-Thiadiazole Derivatives

The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () demonstrates how fused heterocycles improve potency. Its IC50 of 30±1 nM against unspecified targets underscores the advantage of hybrid scaffolds over simpler thiadiazoles .

Comparative Pharmacological and Physicochemical Data

Key Findings and Implications

Structural Activity Relationships (SAR): Thiadiazole Isomers: 1,2,4-Thiadiazoles (e.g., ) exhibit stronger electronic withdrawal than 1,3,4-isomers, favoring interactions with kinase ATP-binding pockets. Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) enhance binding affinity, while bulky substituents (e.g., tolylpropyl in ) may improve selectivity.

Pharmacological Potential: Thiadiazole-acetamide hybrids are promising kinase modulators, but triazolo-thiadiazole derivatives () show superior potency due to fused heterocycles. Thiazole analogs () offer alternative mechanisms, such as carbohydrate metabolism inhibition, highlighting scaffold-dependent target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.